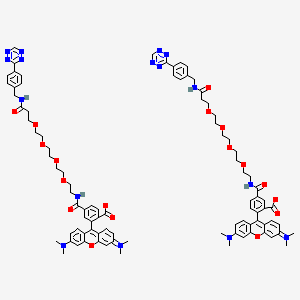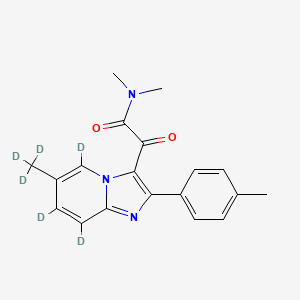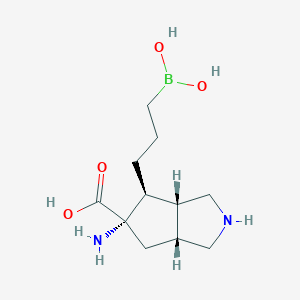
Arg1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arg1-IN-1 is a compound known for its inhibitory effects on the enzyme arginase 1. Arginase 1 is a key enzyme in the urea cycle, responsible for the hydrolysis of arginine to urea and ornithine. This enzyme plays a significant role in various physiological processes, including immune response modulation and tumor progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Arg1-IN-1 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: Arg1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards arginase 1 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against arginase 1. These derivatives are often tested for their efficacy in various biological assays to determine their potential therapeutic applications .
Applications De Recherche Scientifique
Arg1-IN-1 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool compound to study the role of arginase 1 in different biochemical pathways. In biology, it is used to investigate the effects of arginase 1 inhibition on cellular processes such as proliferation, differentiation, and immune response modulation .
In medicine, this compound is being explored as a potential therapeutic agent for treating diseases characterized by dysregulated arginase 1 activity, such as cancer and immune disorders. Its ability to modulate the immune response makes it a promising candidate for combination therapies with other immunomodulatory agents .
In industry, this compound is used in the development of diagnostic assays and screening tools for identifying new arginase 1 inhibitors. Its inhibitory activity is also being leveraged to develop novel therapeutic strategies for managing diseases associated with arginase 1 dysregulation .
Mécanisme D'action
Arg1-IN-1 exerts its effects by binding to the active site of arginase 1, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of arginine to urea and ornithine, leading to an accumulation of arginine in the cells. The increased arginine levels can enhance the immune response by promoting T cell activation and proliferation .
The molecular targets of this compound include the catalytic residues of arginase 1, which are essential for its enzymatic activity. By binding to these residues, this compound effectively blocks the enzyme’s function, thereby modulating various physiological processes .
Comparaison Avec Des Composés Similaires
Arg1-IN-1 is unique in its high selectivity and potency towards arginase 1 compared to other similar compounds. Some of the similar compounds include arginase 2 inhibitors and other arginase 1 inhibitors with different chemical structures .
Similar Compounds:- Arginase 2 inhibitors: These compounds inhibit the activity of arginase 2, another isoform of the enzyme involved in the urea cycle. While they share some structural similarities with this compound, they differ in their selectivity and potency towards arginase 1 .
- Other arginase 1 inhibitors: These compounds have different chemical structures but also inhibit arginase 1. They vary in their efficacy, selectivity, and pharmacokinetic properties compared to this compound .
This compound stands out due to its high specificity for arginase 1, making it a valuable tool for studying the enzyme’s role in various biological processes and developing targeted therapies for diseases associated with arginase 1 dysregulation .
Propriétés
Formule moléculaire |
C11H21BN2O4 |
|---|---|
Poids moléculaire |
256.11 g/mol |
Nom IUPAC |
(3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H21BN2O4/c13-11(10(15)16)4-7-5-14-6-8(7)9(11)2-1-3-12(17)18/h7-9,14,17-18H,1-6,13H2,(H,15,16)/t7-,8+,9-,11-/m0/s1 |
Clé InChI |
XIEAQQGNISCWOO-DKIAZLNASA-N |
SMILES isomérique |
B(CCC[C@H]1[C@@H]2CNC[C@@H]2C[C@]1(C(=O)O)N)(O)O |
SMILES canonique |
B(CCCC1C2CNCC2CC1(C(=O)O)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


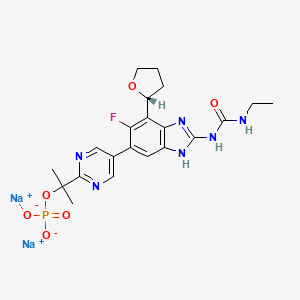
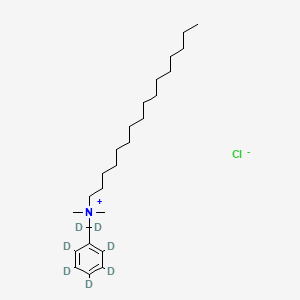
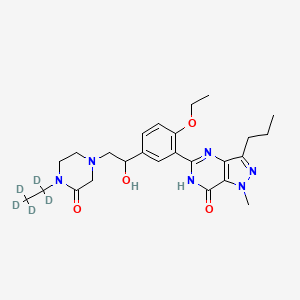
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
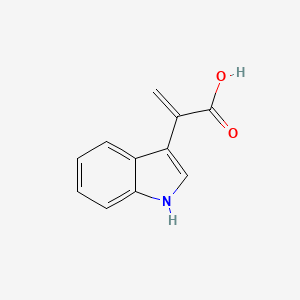
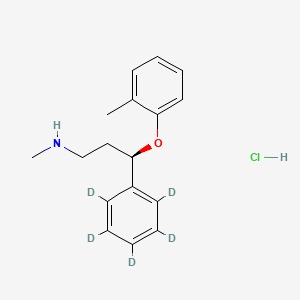
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
